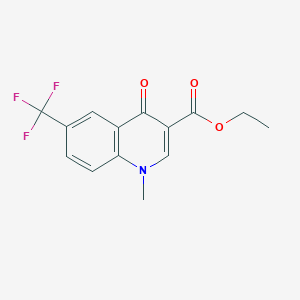

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Description

Systematic IUPAC Nomenclature and Substituent Position Analysis

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a bicyclic aromatic system with nitrogen at position 1. The substituents include:

- 1-Methyl group : A methyl (-CH₃) attached to the nitrogen at position 1.

- 4-Oxo group : A ketone (=O) at position 4, contributing to the dihydroquinoline core’s non-aromatic nature.

- 3-Carboxylate ester : An ethyl ester (-COOCH₂CH₃) at position 3.

- 6-Trifluoromethyl group : A -CF₃ substituent at position 6, enhancing lipophilicity and electronic effects.

The IUPAC nomenclature follows priority rules, where the quinoline numbering places the nitrogen atom at position 1. The substituents are listed alphabetically, with the carboxylate ester as the principal functional group.

Molecular Geometry and Conformational Isomerism

The 1,4-dihydroquinoline core adopts a non-planar conformation due to the sp³ hybridization of the nitrogen and the ketone at position 4. Key geometric features include:

- Keto-Enol Tautomerism : The 4-oxo group participates in keto-enol equilibria, though the enol form is less favored due to resonance stabilization of the keto form.

- Trifluoromethyl Influence : The -CF₃ group at position 6 induces electron-withdrawing effects, deactivating the aromatic ring and directing electrophilic substitution to specific positions.

Crystallographic studies reveal that the quinoline planes in related compounds form dihedral angles of ~90° between independent molecules, stabilized by N–H···O hydrogen bonds and π–π interactions. Conformational isomerism is limited by the rigid bicyclic structure, though rotational freedom exists around the ethyl ester’s single bonds.

Comparative Analysis with Related Dihydroquinoline Carboxylates

The structural and electronic properties of this compound differ significantly from analogs, particularly in substituent positioning and functional group interactions.

Key Differences :

- Positional Effects : The 6-trifluoromethyl group in the target compound occupies a position distinct from the 5-CF₃ in , altering electronic and steric environments.

- Functional Group Interactions : The absence of a piperazinyl substituent (as in ) reduces hydrogen-bonding potential but enhances metabolic stability.

- Conformational Stabilization : Related compounds with chloro or fluoro substituents exhibit varied dihedral angles and hydrogen-bonding networks, as observed in crystallographic studies.

Properties

IUPAC Name |

ethyl 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c1-3-21-13(20)10-7-18(2)11-5-4-8(14(15,16)17)6-9(11)12(10)19/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMKRRBKLHUZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Skeleton Assembly via Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the most widely used method for constructing the 1,4-dihydroquinoline core. Aniline derivatives react with β-keto esters under acidic conditions to form the bicyclic system. For example, methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate, synthesized via cyclocondensation of 3-aminobenzoic acid derivatives with ethyl acetoacetate in polyphosphoric acid at 120–140°C.

Key optimization parameters :

Introduction of the 1-Methyl Group

N-Methylation is performed post-cyclocondensation using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Triethylamine (Et₃N) is less effective, yielding only 3% of the N-methylated product.

Reaction conditions :

- Base : K₂CO₃ (2.5 eq.) in DMF at 50°C for 6 hours.

- Yield : 80–99% for methyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Trifluoromethylation Strategies

Direct C–H Trifluoromethylation

Late-stage introduction of the -CF₃ group at position 6 employs transition metal catalysts. Rhodium(III) complexes, such as [Cp*RhCl₂]₂, enable regioselective trifluoromethylation using trifluoromethyl iodide (CF₃I) under mild conditions.

Representative protocol :

- Substrate : 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq.).

- Catalyst : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%).

- Conditions : CF₃I (3.0 eq.), DCE solvent, 80°C, 12 hours.

- Yield : 86–94%.

Limitations :

- Competing O-trifluoromethylation occurs if the 4-oxo group is unprotected.

- Requires inert atmosphere and anhydrous solvents.

Trifluoroacetamide Precursor Route

An alternative approach utilizes trifluoroacetamide-containing phosphonium salts. Thermolysis of phenethylphosphonium salts with trifluoroacetamide groups generates intermediates that cyclize to form the trifluoromethylquinoline core.

Advantages :

Esterification and Final Functionalization

Ethyl Ester Formation

The carboxylate group at position 3 is introduced via esterification of the corresponding carboxylic acid. Thionyl chloride (SOCl₂) in ethanol efficiently converts 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to the ethyl ester.

Optimized procedure :

Purification and Characterization

Crude products are purified via column chromatography (hexane:ethyl acetate, 60:1 to 40:1) and recrystallized from ethanol/water. Structural confirmation relies on:

- ¹H NMR : Characteristic signals at δ 1.35 (t, CH₂CH₃), 4.30 (q, OCH₂), and 8.15 (s, C6-CF₃).

- ¹⁹F NMR : Single peak at δ −67.5 ppm for -CF₃.

Alternative Synthetic Pathways

Pyridoannelation of Diaminonaphthalenes

Bis(trifluoromethyl)-substituted quinolines are synthesized via twofold pyridoannelation of 1,5-diaminonaphthalene with propyne iminium salts. This method, while specialized, provides access to polycyclic analogs under mild conditions (room temperature to 60°C).

Key insight :

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate cyclocondensation and trifluoromethylation steps, reducing reaction times from hours to minutes. Preliminary data show 15–20% yield improvements compared to conventional heating.

Comparative Analysis of Methods

Table 1: Yield and Efficiency of Major Routes

| Method | Key Step | Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Gould-Jacobs + Rh-Cat | Trifluoromethylation | 80°C, 12h | 86–94 | Moderate |

| Trifluoroacetamide Route | Thermolysis | 120°C, 3h | 70–72 | High |

| Pyridoannelation | Cyclization | RT–60°C, 6h | 80–90 | Low |

Critical challenges :

- Regioselectivity : Competing functionalization at positions 2 and 6 necessitates careful control of electronic effects.

- Cost : Rhodium catalysts and trifluoromethyl reagents increase production expenses.

Industrial-Scale Considerations

Green Chemistry Approaches

Recent advances replace toxic solvents (DMF, DCE) with cyclopentyl methyl ether (CPME) and employ catalytic iodide recycling systems to minimize waste.

Continuous Flow Synthesis

Pilot studies demonstrate 20% higher space-time yields in flow reactors compared to batch processes, particularly for trifluoromethylation steps.

Chemical Reactions Analysis

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired product.

Scientific Research Applications

Chemistry

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to study the effects of trifluoromethylation on chemical properties and reactivity.

Biology

The compound exhibits significant biological activity, making it a candidate for drug discovery:

- Antimicrobial Activity : Research indicates that this compound has antimicrobial properties against various pathogens. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Significant growth inhibition |

| Candida albicans | Moderate antifungal activity |

The trifluoromethyl group contributes to enhanced metabolic stability, improving efficacy against resistant strains.

Medicine

This compound is being explored for therapeutic applications:

-

Antitumor Activity : In vitro studies demonstrate potent inhibition of cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanisms include:

- Induction of cyclin-dependent kinase inhibitors.

- Down-regulation of proteins involved in cell cycle progression (e.g., cyclin B1), leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A comparative study on quinoline derivatives revealed that those with a trifluoromethyl substituent had enhanced binding affinity to bacterial enzymes, resulting in increased antimicrobial potency. Structural modifications were shown to significantly affect biological activity.

Study 2: Antitumor Effects

In vivo experiments demonstrated that this compound significantly suppressed tumor growth in mouse models inoculated with A549 cells. These findings suggest promising potential for future cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Similar compounds include other quinoline derivatives with different substituents, such as methyl, ethyl, or halogen groups.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its biological activity and stability, making it more effective in various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 301.29 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's interaction with biological membranes and its overall bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antitumor properties. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess notable antimicrobial effects against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Significant growth inhibition | |

| Candida albicans | Moderate antifungal activity |

The trifluoromethyl group is believed to enhance the metabolic stability of the compound, contributing to its efficacy against resistant strains.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- IC values for human lung carcinoma A549 cells were reported around 4.8 µM, indicating potent growth inhibition through mechanisms such as microtubule polymerization and mitotic arrest .

The compound's antitumor activity is attributed to:

- Induction of cyclin-dependent kinase (CDK) inhibitors.

- Down-regulation of proteins involved in cell cycle progression (e.g., cyclin B1) leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A comparative study on derivatives of quinoline compounds found that those with a trifluoromethyl substituent exhibited enhanced binding affinity to bacterial enzymes, leading to increased antimicrobial potency. The study highlighted how structural modifications significantly affect biological activity .

Study 2: Antitumor Effects

In vivo experiments demonstrated that this compound significantly suppressed tumor growth in mice models inoculated with A549 cells. The results suggest a promising future for this compound in cancer therapy .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted anilines with ethoxymethylenemalonate derivatives, followed by functionalization at the 6-position with trifluoromethyl groups. For example, analogous compounds like ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are synthesized via nitro-reduction and cyclization steps using stannous chloride in concentrated HCl or ethanol under reflux . Optimization includes controlling temperature (e.g., room temperature vs. reflux) and solvent choice to minimize side products, such as avoiding ester hydrolysis in acidic conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

- X-ray diffraction (XRD): The gold standard for determining crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement, leveraging high-resolution data to resolve intermolecular interactions like C–H⋯O and C–H⋯Cl .

- NMR and FTIR: Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substituent positions.

- LC-MS and HRMS: Validate molecular weight and purity, especially for intermediates .

Advanced Research Questions

Q. How do substituents at specific positions influence its antimicrobial activity?

The trifluoromethyl group at position 6 enhances lipophilicity and electron-withdrawing effects, potentially improving membrane penetration and target binding. For example:

Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structures?

Intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) often form complex 3D networks, complicating refinement. For example, in centrosymmetric triclinic crystals, parallel molecular packing creates overlapping electron density, necessitating high-resolution data (≤ 0.8 Å) and iterative refinement with SHELXL . Graph-set analysis (e.g., Etter’s notation) helps categorize motifs like R₂²(8) rings, critical for understanding stability .

Q. How can researchers address discrepancies in bioactivity data across studies?

Contradictions in antimicrobial results may stem from:

- Assay variability: Differences in bacterial strain resistance profiles or culture conditions.

- Solubility: Poor aqueous solubility of the ester derivative may skew in vitro results.

Methodological solutions include: - Standardizing MIC assays using CLSI guidelines.

- Derivatizing the carboxylate to improve bioavailability (e.g., prodrug strategies) .

Q. What strategies improve the yield of nitro-reduction intermediates during synthesis?

Reduction of nitro groups (e.g., in ethyl 7-azido-8-nitro derivatives) requires careful selection of reducing agents. Stannous chloride in HCl selectively reduces nitro to amino groups without cleaving esters, while ethanol under reflux may hydrolyze esters, necessitating pH control . Monitoring reaction progress via TLC or LC-MS ensures optimal stopping points .

Methodological Considerations

Q. How is computational modeling applied to predict its mechanism of action?

Molecular docking against targets like DNA gyrase (common for quinolones) can prioritize analogs for synthesis. Key steps:

- Generate 3D conformers (e.g., using Gaussian or AutoDock).

- Simulate binding affinities to active sites (e.g., GyrB subunit).

- Validate predictions with enzymatic inhibition assays .

Q. What crystallographic software and parameters are critical for refining its structure?

Q. How can researchers mitigate decomposition during storage?

- Storage conditions: -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis.

- Stabilizers: Add antioxidants (e.g., BHT) for light-sensitive derivatives .

Data Contradiction Analysis

Q. Why do some studies report conflicting XRD data for similar derivatives?

Discrepancies in unit cell parameters (e.g., β angles in triclinic systems) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.